molecular formula C9H12O B14665608 6-exo-Vinyl-5-endo-norbornenol CAS No. 37165-53-0

6-exo-Vinyl-5-endo-norbornenol

Katalognummer: B14665608
CAS-Nummer: 37165-53-0
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: YZIBFCLJXJRCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-exo-Vinyl-5-endo-norbornenol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol with a vinyl group and a norbornene structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-exo-Vinyl-5-endo-norbornenol typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. The exo and endo products are diastereomers, and the reaction can be controlled to favor the formation of the exo product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-exo-Vinyl-5-endo-norbornenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted norbornenol derivatives.

Wissenschaftliche Forschungsanwendungen

6-exo-Vinyl-5-endo-norbornenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-exo-Vinyl-5-endo-norbornenol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules. The vinyl group and hydroxyl group play crucial roles in its chemical behavior, enabling it to undergo various transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with a norbornene structure but lacking the vinyl group.

    Norbornene: A simpler bicyclic compound without the hydroxyl and vinyl groups.

Uniqueness

6-exo-Vinyl-5-endo-norbornenol is unique due to its combination of a vinyl group and a hydroxyl group on a norbornene framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

37165-53-0

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

2-ethenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2

InChI-Schlüssel

YZIBFCLJXJRCHE-UHFFFAOYSA-N

Kanonische SMILES

C=CC1(CC2CC1C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.